

Spectroscopic Profile of 2,4-Dimethylanisole (CAS 6738-23-4): A Technical Guide

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Compound of Interest

Compound Name: 2,4-Dimethylanisole

Cat. No.: B1585114

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data available for the compound **2,4-Dimethylanisole**, identified by CAS number 6738-23-4. The information is compiled and presented to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Compound Identification

- CAS Number: 6738-23-4
- Chemical Name: **2,4-Dimethylanisole**
- Synonyms: 1-Methoxy-2,4-dimethylbenzene
- Molecular Formula: C₉H₁₂O
- Molecular Weight: 136.19 g/mol
- Chemical Structure:
 - SMILES: CC1=CC(=C(C=C1)OC)C
 - InChI: InChI=1S/C9H12O/c1-7-4-5-9(10-3)8(2)6-7/h4-6H,1-3H3

Spectroscopic Data

The following sections present the available spectroscopic data for **2,4-Dimethylanisole** in a structured format.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of **2,4-Dimethylanisole** provides characteristic signals corresponding to the protons in its molecular structure. The data presented here was reported in deuterated chloroform (CDCl₃) on a 90 MHz instrument.

Table 1: ¹H NMR Spectroscopic Data for **2,4-Dimethylanisole**

Chemical Shift (ppm)	Multiplicity	Assignment
6.92	Singlet	Aromatic Proton
6.69	Singlet	Aromatic Proton
3.762	Singlet	Methoxy Protons (-OCH ₃)
2.239	Singlet	Methyl Protons (-CH ₃)
2.181	Singlet	Methyl Protons (-CH ₃)

Note: The assignments of the aromatic and methyl protons are based on typical chemical shifts for similar structures.

Mass Spectrometry (MS)

Mass spectrometry data reveals the mass-to-charge ratio of the parent molecule and its fragmentation pattern, aiding in structural elucidation and confirmation of molecular weight. The following data was obtained using electron ionization (EI) at 75 eV.

Table 2: Mass Spectrometry Data for **2,4-Dimethylanisole**

m/z	Relative Intensity (%)	Possible Fragment
136	100.0	[M] ⁺ (Molecular Ion)
121	72.9	[M-CH ₃] ⁺
105	9.6	
91	24.8	
77	24.2	
65	6.2	
51	6.3	
39	7.7	

Note: The base peak is the molecular ion at m/z 136.

Infrared (IR) Spectroscopy

A tabulated list of specific infrared absorption peaks for **2,4-Dimethylanisole** is not readily available in the public domain. However, the gas-phase IR spectrum is available for visual inspection in the NIST WebBook.[\[1\]](#) Based on the structure of **2,4-Dimethylanisole**, the following characteristic absorption bands are expected:

- ~2950-2850 cm⁻¹: C-H stretching vibrations from the methyl and methoxy groups.
- ~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.
- ~1250-1000 cm⁻¹: C-O stretching vibrations of the aryl ether.
- ~850-800 cm⁻¹: Out-of-plane C-H bending vibrations characteristic of the substitution pattern on the aromatic ring.

Researchers are encouraged to consult the spectral data directly from the sources for a detailed analysis.

Experimental Protocols

While specific, detailed experimental protocols for the acquisition of the presented data are not fully documented in the source materials, this section outlines general methodologies for each spectroscopic technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A small quantity of the **2,4-Dimethylanisole** sample is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl_3), to a final concentration suitable for NMR analysis (usually 5-25 mg in 0.5-0.7 mL of solvent). The solution is then transferred to a 5 mm NMR tube.
- Data Acquisition: The NMR tube is placed in the spectrometer. The instrument is tuned to the appropriate frequency for the nucleus being observed (^1H). The magnetic field is locked and shimmed to achieve homogeneity. A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded. The FID is then Fourier transformed to produce the NMR spectrum. For the provided data, a 90 MHz spectrometer was used.

Mass Spectrometry (MS)

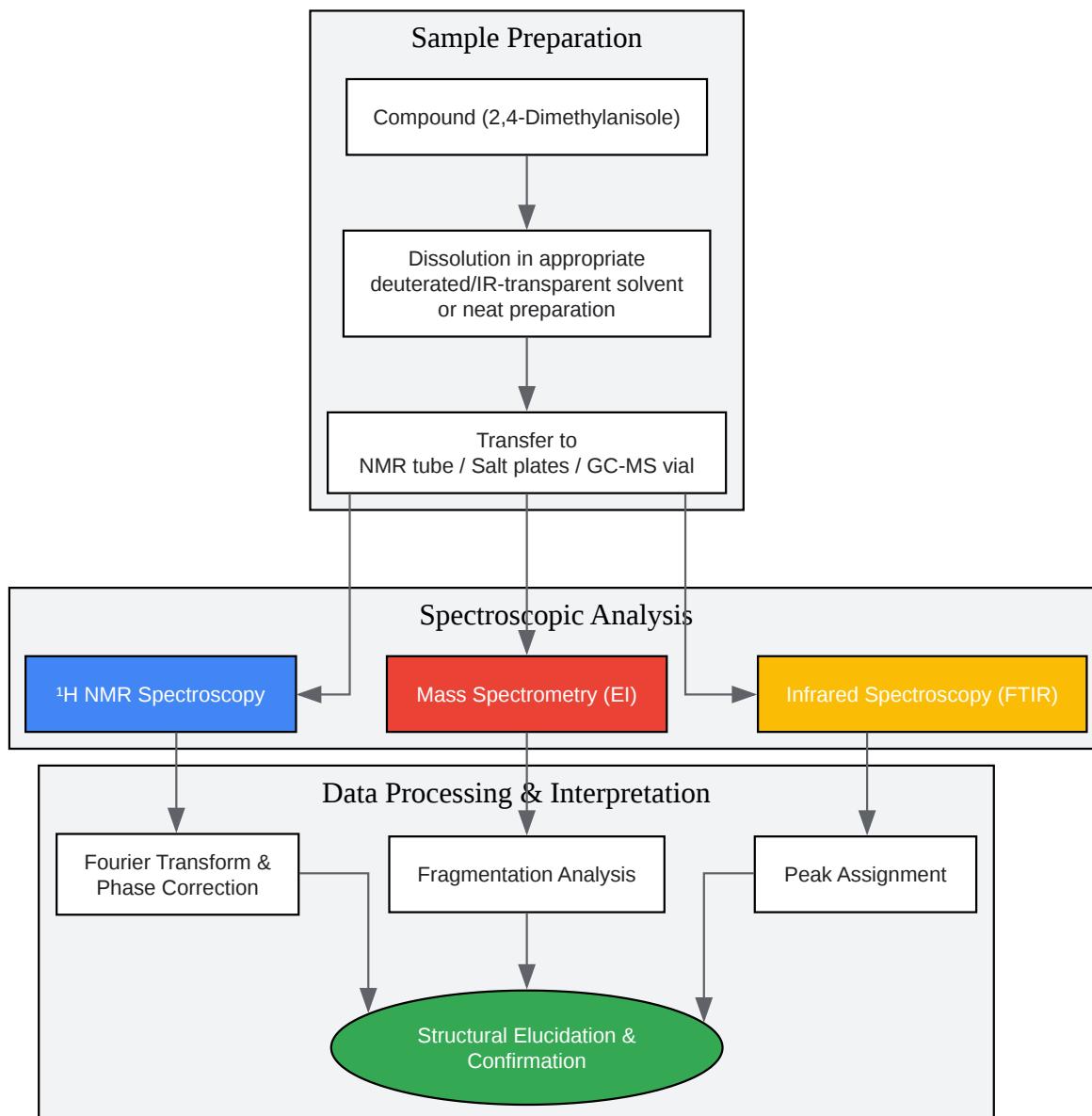
- Sample Introduction: For a volatile compound like **2,4-Dimethylanisole**, the sample is typically introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe.
- Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV for electron ionization), causing the molecules to ionize and fragment. The source temperature for the available data was noted as 280°C.
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample like **2,4-Dimethylanisole**, the spectrum can be obtained neat (as a thin film between two salt plates, e.g., NaCl or KBr) or as a solution in a suitable IR-transparent solvent (e.g., CCl₄). For gas-phase IR, the sample is vaporized into a gas cell. The available data from NIST was collected in the vapor phase.
- Data Acquisition: The prepared sample is placed in the path of an infrared beam. The instrument measures the amount of infrared radiation absorbed by the sample at each wavenumber. A Fourier transform infrared (FTIR) spectrometer is commonly used, which collects an interferogram that is then mathematically converted into an IR spectrum (transmittance or absorbance vs. wavenumber).

Visualizations

As no specific biological signaling pathways involving **2,4-Dimethylanisole** are documented, the following diagram illustrates a generalized experimental workflow for the spectroscopic analysis of a chemical compound.

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Caption: Experimental workflow for the spectroscopic analysis of a chemical compound.

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References

- 1. 2,4-Dimethyl aniline(95-68-1) IR Spectrum [chemicalbook.com]
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